Synthesis and characterization of Brexpiprazole S-oxide
Synthesis and characterization of Brexpiprazole S-oxide
An In-depth Technical Guide on the Synthesis and Characterization of Brexpiprazole S-oxide
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and characterization of Brexpiprazole S-oxide. Brexpiprazole S-oxide, also known as DM-3411, is a primary metabolite of the atypical antipsychotic agent Brexpiprazole.[1] It is formed in vivo through the oxidation of the sulfur atom in the benzothiophene (B83047) ring, a metabolic process mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Understanding the synthesis and properties of this metabolite is crucial for comprehensive drug metabolism studies, impurity profiling, and ensuring the safety and efficacy of Brexpiprazole.
Synthesis of Brexpiprazole S-oxide
The synthesis of Brexpiprazole S-oxide is primarily achieved through the oxidation of Brexpiprazole. While specific, optimized synthetic procedures for isolating Brexpiprazole S-oxide in high yield are not extensively detailed in publicly available literature, the compound is consistently generated during forced degradation studies of Brexpiprazole under oxidative stress conditions.[2] These studies provide a practical, albeit not necessarily high-yield, method for obtaining the S-oxide for analytical and research purposes.
Experimental Protocol: Synthesis via Oxidative Degradation
This protocol is adapted from established forced degradation study methodologies for Brexpiprazole.[3]
Objective: To synthesize Brexpiprazole S-oxide by subjecting Brexpiprazole to oxidative stress.
Materials:
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Brexpiprazole
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Hydrogen peroxide (H₂O₂) solution (e.g., 3-10% v/v)[2]
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Acetonitrile (B52724) (HPLC grade)
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Water (Milli-Q or equivalent)
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Volumetric flasks
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Pipettes
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Stirring apparatus
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Reaction vessel
Procedure:
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Preparation of Brexpiprazole Stock Solution: Accurately weigh a known amount of Brexpiprazole and dissolve it in a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a stock solution of a specific concentration.[3]
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Oxidation Reaction: In a reaction vessel, combine the Brexpiprazole stock solution with a hydrogen peroxide solution. The final concentration of H₂O₂ in the reaction mixture is typically in the range of 3-10%.[2]
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Reaction Conditions: The reaction mixture is typically stirred at room temperature for a defined period, for example, 24 hours.[3] The progress of the reaction can be monitored by a suitable analytical technique such as HPLC.
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Quenching and Sample Preparation: After the desired reaction time, the reaction may be quenched if necessary. The resulting solution, containing Brexpiprazole, Brexpiprazole S-oxide, and potentially other degradation products, can be diluted with an appropriate mobile phase for analysis and purification.
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Isolation and Purification: The Brexpiprazole S-oxide can be isolated from the reaction mixture using preparative high-performance liquid chromatography (preparative HPLC).[3] The fractions containing the desired compound are collected, and the solvent is removed to yield the purified Brexpiprazole S-oxide.
Characterization of Brexpiprazole S-oxide
A comprehensive characterization of Brexpiprazole S-oxide is essential to confirm its identity and purity. The following analytical techniques are typically employed.
Experimental Protocols: Characterization Methods
High-Performance Liquid Chromatography (HPLC):
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Objective: To determine the purity of the synthesized Brexpiprazole S-oxide and to separate it from the parent drug and other impurities.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
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Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][4]
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Detection: UV detection at a wavelength where both Brexpiprazole and Brexpiprazole S-oxide exhibit significant absorbance, typically around 215 nm.[3]
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Analysis: The purity is calculated based on the peak area percentage of the Brexpiprazole S-oxide peak in the chromatogram. A purity of 96.19% has been reported for commercially available Brexpiprazole S-oxide.[5]
Mass Spectrometry (MS):
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Objective: To confirm the molecular weight of Brexpiprazole S-oxide.
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Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.[3]
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Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
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Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of Brexpiprazole S-oxide. The experimentally determined mass should be consistent with the calculated molecular weight.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To elucidate the chemical structure of Brexpiprazole S-oxide and confirm the position of the sulfoxide (B87167) group.
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Instrumentation: A high-field NMR spectrometer.
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Solvent: A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.
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Analysis: The ¹H NMR spectrum will show characteristic chemical shifts and coupling patterns for the protons in the molecule. Comparison of the spectrum with that of Brexpiprazole will reveal shifts in the signals of the protons on the benzothiophene ring, confirming the oxidation of the sulfur atom. The ¹³C NMR spectrum will similarly show shifts in the carbon signals of the benzothiophene moiety. The obtained spectra should be consistent with the proposed structure of Brexpiprazole S-oxide.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the characterization of Brexpiprazole S-oxide.
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₇N₃O₃S | [5] |
| Molecular Weight | 449.57 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| Purity (by HPLC) | 96.19% | [5] |
| ¹H NMR Spectrum | Consistent with structure | [5] |
| Mass Spectrum | Consistent with structure | [5] |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Brexpiprazole S-oxide via oxidation.
Caption: Synthesis of Brexpiprazole S-oxide.
Characterization Workflow
The following diagram outlines the typical analytical workflow for the characterization of synthesized Brexpiprazole S-oxide.
Caption: Characterization of Brexpiprazole S-oxide.
